molecular formula C13H15FN2O2 B13056991 ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

Cat. No.: B13056991
M. Wt: 250.27 g/mol
InChI Key: DHTFJAFPZBGEKP-NSHDSACASA-N
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Description

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency and sustainability, as they allow the combination of multiple starting materials in a single step to form complex molecules . One common method involves the reaction of 1H-indole-3-carbaldehyde with ethyl isocyanoacetate and an amine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent reduction and energy-efficient processes, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3/t11-/m0/s1

InChI Key

DHTFJAFPZBGEKP-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)F)N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N

Origin of Product

United States

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